molecular formula C21H20FN3O6S B1679801 Prulifloxacin CAS No. 123447-62-1

Prulifloxacin

Katalognummer: B1679801
CAS-Nummer: 123447-62-1
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: PWNMXPDKBYZCOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prulifloxacin is a synthetic antibiotic belonging to the fluoroquinolone class. It is a prodrug, which means it is metabolized in the body to produce its active form, ulifloxacin. This compound has broad-spectrum antibacterial activity and is used to treat various bacterial infections, including urinary tract infections and respiratory tract infections .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound is a prodrug that is metabolized in the body to the active compound ulifloxacin . Ulifloxacin inhibits the activity of DNA gyrase and topoisomerase IV , thereby preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition of key enzymes disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

It is known that this compound, through its active metabolite ulifloxacin, interferes with the function of dna gyrase and topoisomerase iv . This interference disrupts the normal processes of DNA replication, transcription, repair, and recombination in the bacterial cell .

Pharmacokinetics

This compound is administered orally and is metabolized by esterases to ulifloxacin . The peak plasma concentration (Cmax) of ulifloxacin is achieved in a median time to Cmax (tmax) of 1 hour . Ulifloxacin is approximately 45% bound to serum proteins in vivo . It is extensively distributed throughout tissues and shows good penetration into many body tissues . The elimination half-life of this compound is between 7.7 to 8.9 hours , and it is excreted through renal and fecal routes .

Result of Action

The primary result of this compound’s action is the eradication of susceptible bacterial infections . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the bacterial cell from replicating and repairing its DNA, leading to cell death . This makes this compound effective in treating a variety of bacterial infections, including urinary tract infections and respiratory tract infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can enhance the resistance of bacteria to antibiotics, including this compound . Additionally, other environmental factors such as pH, temperature, and the presence of other substances can potentially affect the action of this compound . .

Safety and Hazards

Prulifloxacin should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Zukünftige Richtungen

Prulifloxacin is currently undergoing clinical trials prior to a possible New Drug Application (NDA) submission to the U.S. Food and Drug Administration (FDA) . It has been investigated for the treatment of Urinary Tract Infection .

Biochemische Analyse

Biochemical Properties

Prulifloxacin interacts with bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, repair, and recombination . By inhibiting this enzyme, this compound prevents bacterial DNA replication, making it a bactericidal drug .

Cellular Effects

This compound has been shown to have significant bactericidal activity against Pseudomonas aeruginosa, a common bacterium found in hospitals . It exhibits time- and dose-dependent eradication effects against the preformed biofilms of P. aeruginosa .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase . This prevents the bacteria from replicating their DNA, thereby stopping their growth and leading to their death .

Temporal Effects in Laboratory Settings

This compound has shown excellent protective effects in experimental animal models of systemic, respiratory, and urinary tract infection . It has also been found to have no in vivo effects on the PR, QT, and corrected QT intervals in animals who were administered the drug .

Dosage Effects in Animal Models

In animal models, this compound has shown to have excellent protective effects against systemic, respiratory, and urinary tract infections

Metabolic Pathways

This compound is metabolized by esterases to ulifloxacin, the active compound

Transport and Distribution

This compound achieves peak plasma concentration in a median time to Cmax (tmax) of 1 hour . Ulifloxacin, the active metabolite of this compound, is approximately 45% bound to serum proteins in vivo . It is extensively distributed throughout tissues and shows good penetration into many body tissues .

Subcellular Localization

Given its mechanism of action, it is likely that this compound or its active metabolite ulifloxacin interacts with bacterial DNA gyrase, which is located in the bacterial cytoplasm .

Vorbereitungsmethoden

The synthesis of prulifloxacin involves several steps. One common method includes the reaction of DMDO-Cl (dimethyldioxirane chloride) with sodium iodide in an organic solvent. This method is advantageous due to the availability and stability of the raw materials, as well as the high yield and purity of the final product .

Analyse Chemischer Reaktionen

Prulifloxacin undergoes various chemical reactions, including:

Common reagents used in these reactions include esterases for hydrolysis and various nucleophiles for substitution reactions. The major product formed from the hydrolysis of this compound is ulifloxacin .

Eigenschaften

IUPAC Name

6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMXPDKBYZCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046480
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123447-62-1
Record name Prulifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123447-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prulifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123447621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prulifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRULIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42298IESW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prulifloxacin
Reactant of Route 2
Reactant of Route 2
Prulifloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.